1-Aminohept-6-yn-3-ol hydrochloride
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Overview
Description
1-Aminohept-6-yn-3-ol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a hydrochloride salt form of 1-aminohept-6-yn-3-ol, which is characterized by the presence of an amino group, a hydroxyl group, and an alkyne group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminohept-6-yn-3-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 6-heptyn-1-ol with ammonia in the presence of a catalyst to form 1-aminohept-6-yn-3-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-70°C) are often used.
Catalyst: Catalysts such as palladium or platinum may be employed to facilitate the reaction.
Solvent: Solvents like ethanol or methanol are commonly used.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminohept-6-yn-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-heptyn-3-one or 1-heptyn-3-al.
Reduction: Formation of 1-aminohept-6-en-3-ol or 1-aminoheptane-3-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Aminohept-6-yn-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminohept-6-yn-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Aminohex-5-yn-3-ol hydrochloride
- 1-Aminooct-7-yn-3-ol hydrochloride
- 1-Aminohept-6-yn-2-ol hydrochloride
Comparison: 1-Aminohept-6-yn-3-ol hydrochloride is unique due to its specific position of the amino and hydroxyl groups along the carbon chain. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, 1-aminohex-5-yn-3-ol hydrochloride has a shorter carbon chain, which may affect its solubility and reactivity.
Properties
IUPAC Name |
1-aminohept-6-yn-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-7(9)5-6-8;/h1,7,9H,3-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGOWUZHRHUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CCN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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